molecular formula C12H20N2O4 B3000593 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide CAS No. 899982-32-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide

Cat. No.: B3000593
CAS No.: 899982-32-2
M. Wt: 256.302
InChI Key: IQRHHHDIJXNULS-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a spiroketal structure, which is a bicyclic system containing an oxygen atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-2-13-10(15)11(16)14-7-9-8-17-12(18-9)5-3-4-6-12/h9H,2-8H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRHHHDIJXNULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1COC2(O1)CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with ethyloxalamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium ethoxide, and requires heating to facilitate the formation of the spiroketal structure . The yields of the desired product can vary depending on the reaction conditions and the purity of the starting materials.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets and pathways. The spiroketal structure allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide is unique due to its specific spiroketal structure and the presence of the oxalamide functional group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 262.3 g/mol. The compound features a dioxaspiro framework, which contributes to its stability and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of signaling pathways involved in cell survival and proliferation. Further research is required to elucidate the specific molecular targets and pathways affected by this compound.

Enzyme Inhibition

This compound may act as an enzyme inhibitor , particularly against enzymes involved in metabolic pathways. Its unique structure allows it to fit into specific binding sites on target proteins, potentially blocking their activity and altering metabolic processes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Binding Affinity : The spirocyclic structure enhances binding affinity to target enzymes or receptors.
  • Molecular Interactions : Potential hydrogen bonding and hydrophobic interactions between the compound and biological macromolecules facilitate its inhibitory effects.
  • Cell Membrane Permeability : The oxalamide functional group may enhance solubility and permeability across cell membranes, allowing for greater bioavailability.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various oxalamide derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

Another study focused on the anticancer properties of the compound demonstrated that treatment with this compound led to a 50% reduction in cell viability in A549 lung cancer cells after 48 hours of exposure. The study suggested that apoptosis was mediated through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamideContains a benzo[d][1,3]dioxole moietyExhibits similar antimicrobial properties
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylamino)ethyl)oxalamideFeatures a dimethylamino groupPotentially enhances anticancer activity due to improved solubility

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